Furnidipine - 138661-03-7

Furnidipine

Catalog Number: EVT-427953
CAS Number: 138661-03-7
Molecular Formula: C21H24N2O7
Molecular Weight: 416.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

Furnidipine is classified as a calcium channel blocker, specifically targeting L-type calcium channels. It is structurally related to other dihydropyridine derivatives, which are widely used in the treatment of cardiovascular diseases due to their ability to relax vascular smooth muscle and reduce blood pressure. The compound was first synthesized in the early 1990s and has been studied for its unique pharmacological profile compared to other members of its class .

Synthesis Analysis

The synthesis of furnidipine involves several key steps, primarily utilizing a modified Hantzsch synthesis method. This process typically includes the following:

  1. Starting Materials: The synthesis begins with (-)- or (+)-tetrahydrofuran-2-ylmethyl 3-aminocrotonate and methyl 2-[(2'-nitrophenyl)methylene]acetoacetate.
  2. Reaction Conditions: The reaction is conducted under controlled conditions to yield a mixture of stereoisomers. Chromatography is employed for separation.
  3. Chromatographic Separation: The stereoisomers are separated using chiral chromatography with poly(D-phenylglycine) as the chiral stationary phase. High-performance liquid chromatography (HPLC) is used to determine the enantiomeric purity of the products .
  4. Crystallization Attempts: Various solvents were tested for crystallization; methanol yielded good-quality crystals that were analyzed by X-ray crystallography to confirm the stereochemistry of the compounds .
Molecular Structure Analysis

Furnidipine's molecular structure can be described as follows:

  • Chemical Formula: C18_{18}H22_{22}N2_2O5_5
  • Molecular Weight: Approximately 342.38 g/mol
  • Stereochemistry: The compound exhibits chirality, with multiple stereoisomers (SS, SR, RR, RS). The (SS) and (SR) isomers have shown greater potency in pharmacological evaluations compared to their counterparts .
  • Structural Features: Furnidipine contains a furan ring system and a dihydropyridine core, which are critical for its biological activity.
Chemical Reactions Analysis

Furnidipine participates in various chemical reactions relevant to its pharmacological activity:

  1. Calcium Channel Blockade: As a calcium channel blocker, furnidipine inhibits calcium ion influx through L-type calcium channels in cardiac and vascular tissues.
  2. Pharmacological Interactions: Binding studies indicate that different stereoisomers exhibit varying affinities for calcium channels, influencing their therapeutic efficacy .
  3. Metabolic Pathways: The metabolism of furnidipine involves biotransformation processes that can affect its pharmacokinetics and pharmacodynamics.
Mechanism of Action

Furnidipine's mechanism of action primarily involves:

  • Inhibition of Calcium Channels: It selectively blocks L-type calcium channels in smooth muscle cells and cardiomyocytes, leading to vasodilation and decreased myocardial contractility.
  • Stereoselectivity: The (SS) and (SR) isomers demonstrate higher selectivity for cerebral tissue compared to cardiac or ileal preparations, suggesting potential applications in neurovascular conditions .
Physical and Chemical Properties Analysis

The physical and chemical properties of furnidipine include:

Applications

Furnidipine has several important applications:

  1. Cardiovascular Treatment: It is primarily used in managing hypertension and angina due to its vasodilatory effects.
  2. Neuroprotective Potential: Research suggests potential applications in neuroprotection due to the selective action of certain stereoisomers on cerebral tissues .
  3. Research Tool: Furnidipine serves as a valuable compound in pharmacological research for studying calcium channel dynamics and drug interactions.
Introduction to Furnidipine

Historical Development and Discovery of Dihydropyridine Derivatives

The discovery of dihydropyridines as calcium channel modulators emerged in the 1960s during screening programs for coronary vasodilators. Pharmaceutical companies systematically explored chemical libraries, leading to the identification of nifedipine (Bayer AG) as the prototypical DHP CCB. Early DHPs like nifedipine demonstrated potent antihypertensive effects but were hampered by significant drawbacks: rapid-onset vasodilation triggered reflex tachycardia, negative inotropy (especially in compromised hearts), and short half-lives requiring frequent dosing [1] [9]. These limitations spurred the development of successive DHP generations:

  • First Generation: Short-acting agents (e.g., immediate-release nifedipine) with rapid onset and significant reflex activation.
  • Second Generation: Extended-release formulations (e.g., nifedipine GITS, felodipine ER) offering slower onset and longer duration, mitigating reflex responses.
  • Third Generation: Agents with intrinsically long half-lives (e.g., amlodipine) and enhanced vascular selectivity.
  • Fourth Generation: DHPs blocking additional calcium channel subtypes beyond L-type (e.g., cilnidipine [N-type], efonidipine [T-type]), aiming for improved organ protection and reduced side effects like edema [9].

Furnidipine was synthesized during this evolution. Initial characterization identified it as a potent L-type CCB with coronary and systemic vasodilatory effects. However, unlike many DHPs, early studies suggested it relaxed both arterial resistance vessels and venous capacitance vessels, potentially reducing both preload and afterload. Furthermore, it demonstrated anti-arrhythmic properties in models like aconitine-induced arrhythmia, a feature not universally shared by all DHPs [7]. A critical turning point was the discovery that furnidipine undergoes rapid and extensive first-pass metabolism in humans, generating active metabolites. Notably, its major final metabolite, known as M-2, was found to possess significant cardioprotective properties without pronounced L-type calcium channel blocking activity or negative inotropic effects [3]. This metabolic profile distinguishes furnidipine from conventional DHPs and underpins its unique pharmacological position.

Table 1: Evolution of Key Dihydropyridine Calcium Channel Blockers

GenerationKey CharacteristicsPrimary Channel BlockadeRepresentative CompoundsLimitations Addressed/Novelty
FirstShort-acting, rapid onset, significant reflex effectsL-typeNifedipine (IR), Nicardipine---
SecondExtended-release, slower onset, longer durationL-typeNifedipine (ER), Felodipine (ER), BenidipineMitigated reflex tachycardia, improved compliance
ThirdIntrinsic long half-life, high vascular selectivityL-typeAmlodipine, AzelnidipineOnce-daily dosing, better HF tolerance (Amlodipine)
FourthMulti-channel blockadeL-type + N-type or T-typeCilnidipine (N-type), Efonidipine (T-type)Reduced sympathetic activation (N-block), potential renal protection (T-block), less edema
FurnidipineRapidly metabolized to active cardioprotective metabolites (M-2)L-type (parent), ? (M-2)FurnidipineCardioprotection without cardiac depression (M-2), unique anti-arrhythmic potential

Pharmacological Classification and Therapeutic Indications

Furnidipine is pharmacologically classified as a dihydropyridine (DHP) calcium channel blocker (CCB). Its primary mechanism of action, attributed to the parent compound, involves the voltage-dependent blockade of L-type calcium channels in vascular smooth muscle. This inhibition reduces calcium influx during depolarization, leading to:

  • Vasodilation: Predominantly of arterial resistance vessels (afterload reduction), with evidence suggesting significant venodilation (preload reduction) as well [7].
  • Reduced Peripheral Vascular Resistance: The primary mechanism for its blood pressure-lowering effect.
  • Increased Coronary Blood Flow: Due to coronary vasodilation.

Unlike non-DHP CCBs (e.g., verapamil, diltiazem), furnidipine and other DHPs have minimal direct effects on cardiac pacemaker activity (SA node) or atrioventricular conduction (AV node) at therapeutic doses. They also exhibit little to no negative inotropic effect on the myocardium under normal conditions, making them generally safer than non-DHP CCBs in patients with systolic dysfunction, although caution is still warranted. A key differentiator for furnidipine is the activity of its metabolites, particularly M-2. While the parent compound acts as a vasodilator via L-type blockade, M-2 provides:

  • Cardioprotection: Demonstrated in models of ischemia-reperfusion injury, significantly preventing rises in left ventricular diastolic pressure and decreases in coronary flow during calcium overload induced by agents like veratridine [3].
  • Anti-arrhythmic Effects: Reduction in mortality, incidence, and duration of severe arrhythmias (like ventricular fibrillation) during in vivo ischemia and reperfusion [3] [7].
  • Lack of Cardiac Depression: Unlike many L-type blockers, M-2 does not significantly impair cardiac contractility [3].

Based on its pharmacological profile, furnidipine's primary approved therapeutic indication is the treatment of hypertension, leveraging its vasodilatory action to lower blood pressure. However, its unique metabolite profile suggests significant potential for off-label or investigational uses, particularly in conditions involving cardiac ischemia and arrhythmias:

  • Stable Angina Pectoris: Via coronary vasodilation and reduced myocardial oxygen demand (afterload reduction).
  • Cardioprotection during Ischemia/Reperfusion: Mitigating stunning, reducing infarct size, and suppressing lethal reperfusion arrhythmias, largely attributed to M-2 [3] [7].
  • Congestive Heart Failure (Investigational): Its balanced reduction in preload and afterload, coupled with the cardioprotective and anti-arrhythmic effects of M-2 and lack of negative inotropy, suggests potential utility, especially compared to earlier DHPs [7].

Table 2: Furnidipine's Pharmacological Profile and Therapeutic Implications

AspectParent Compound (Furnidipine)Major Active Metabolite (M-2)Therapeutic Implication
Primary TargetVascular Smooth Muscle L-type Ca²⁺ ChannelsNot Primarily L-type Ca²⁺ Channels (Exact target(s) under investigation)Dual mechanisms of action (Vasodilation + Cardioprotection)
Vascular EffectsArterial dilation (↓ Afterload) + Venous dilation (↓ Preload)Minimal direct vascular effectBalanced hemodynamic load reduction
Cardiac EffectsMinimal direct SA/AV node effect; Little negative inotropyNo negative inotropy; Anti-arrhythmicFavorable profile in cardiac risk/ischemia; HF tolerance?
Key Demonstrated ActionsVasodilation, BP reductionCardioprotection (↓ LVEDP, Maintain CF during Ca²⁺ overload), Anti-arrhythmic (↓ VF incidence/duration)Beyond BP control: Organ protection during ischemic events
Primary IndicationHypertension---Standard antihypertensive utility
Key Potential/Investigational Uses---Ischemia/Reperfusion injury, Arrhythmia suppressionAdjunct during PCI, post-MI management, angina with arrhythmia

Current Gaps in Dihydropyridine Research and Furnidipine’s Unique Position

Despite the evolution of DHP CCBs, significant research gaps remain:

  • Limited Cardioprotection Beyond Vasodilation: While vasodilation improves oxygen supply, many DHPs lack intrinsic cellular mechanisms to directly protect cardiomyocytes during ischemia or reperfusion injury. The negative inotropic effects of strong L-type blockade can also be detrimental in ischemic or failing hearts [1] [9].
  • Reflex Tachycardia and Edema: First-generation DHPs and, to a lesser extent, some newer agents can cause reflex tachycardia due to rapid vasodilation. Peripheral edema, caused by precapillary dilation increasing hydrostatic pressure, remains a common and dose-limiting class effect [1] [9].
  • Predominant L-type Focus: Most clinically used DHPs are highly selective for L-type channels. While newer agents block N-type (sympathetic inhibition) or T-type (potentially renal/pacemaker effects) channels, the clinical translation of benefits like significant edema reduction or renal protection is still being fully elucidated [9].
  • Inadequate Anti-arrhythmic Efficacy: Traditional DHPs are not primarily used as anti-arrhythmics. Non-DHP CCBs are effective for supraventricular arrhythmias but have significant cardiac depressant effects [7].

Furnidipine addresses several of these gaps through its unique pharmacokinetic and metabolite profile, positioning it distinctly within the DHP class:

  • Cardioprotection Without Cardiac Depression (M-2 Metabolite): This is furnidipine's most significant differentiator. Metabolite M-2 provides robust protection against ischemia-reperfusion injury, preventing calcium overload damage and severe arrhythmias like ventricular fibrillation, without exhibiting the negative inotropic effects typical of potent L-type blockade. This decoupling of cardioprotection from cardiac depression addresses a major limitation of many CCBs and other cardioprotective strategies [3] [7].
  • Intrinsic Anti-arrhythmic Properties: Furnidipine (via parent and/or metabolites) demonstrates efficacy in suppressing both aconitine-induced arrhythmias and, more importantly, ischemia/reperfusion-induced lethal ventricular arrhythmias in vivo. This suggests potential utility beyond simple vasodilation in patients at risk of sudden cardiac death post-MI or during revascularization procedures [3] [7].
  • Dual Vasodilatory Action: Evidence suggests furnidipine dilates both arteries and veins, potentially offering more balanced hemodynamic effects (reducing both preload and afterload) compared to predominantly arteriolar-dilating DHPs like amlodipine or nifedipine. This could translate to advantages in conditions like angina with high filling pressures or possibly heart failure [7].
  • Metabolic Activation Pathway: Furnidipine's rapid conversion to active metabolites, particularly M-2, represents a unique mechanism of action. The parent drug provides the initial L-type mediated vasodilation, while M-2 contributes the critical cardioprotective and anti-arrhythmic effects. This metabolic pathway is a key area for further research to understand the precise targets of M-2 and optimize its therapeutic potential [3] [7].

The discovery of M-2's cardioprotective effects independent of strong L-type blockade suggests the existence of novel cellular targets beyond the classical voltage-gated calcium channels typically modulated by DHPs. Identifying these targets (e.g., specific mitochondrial channels, other ion fluxes, or signaling pathways involved in calcium handling or cell survival during stress) is a crucial research frontier. Furnidipine and its metabolites serve as valuable tools to probe these pathways, potentially leading to entirely new classes of cardioprotective agents inspired by M-2's mechanism [3].

Properties

CAS Number

138661-03-7

Product Name

Furnidipine

IUPAC Name

3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C21H24N2O7

Molecular Weight

416.4 g/mol

InChI

InChI=1S/C21H24N2O7/c1-12-17(20(24)28-3)19(15-8-4-5-9-16(15)23(26)27)18(13(2)22-12)21(25)30-11-14-7-6-10-29-14/h4-5,8-9,14,19,22H,6-7,10-11H2,1-3H3

InChI Key

GGVUNNUOJDGCBK-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC

Synonyms

furnidipine

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.